N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide
Description
Properties
CAS No. |
34945-70-5 |
|---|---|
Molecular Formula |
C20H16N2O3S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-phenothiazin-10-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H16N2O3S2/c1-14(23)21-15-10-12-16(13-11-15)27(24,25)22-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)22/h2-13H,1H3,(H,21,23) |
InChI Key |
ABJQJELEIHRWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The sulfonamide bond formation involves nucleophilic attack by phenothiazine’s nitrogen on 4-nitrobenzenesulfonyl chloride. Key parameters include:
-
Solvent : Anhydrous acetonitrile or dichloromethane, ensuring solubility and inertness.
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate phenothiazine’s NH group.
-
Stoichiometry : A 1:1.2 molar ratio of phenothiazine to sulfonyl chloride to drive completion.
Procedure :
-
Phenothiazine (10 mmol, 2.13 g) and K₂CO₃ (22 mmol, 3.04 g) are suspended in acetonitrile (50 mL).
-
4-Nitrobenzenesulfonyl chloride (12 mmol, 2.64 g) is added dropwise at 0°C under nitrogen.
-
The mixture is refluxed for 6–8 hours, cooled, and filtered.
-
The crude product is purified via silica chromatography (ethyl acetate/petroleum ether, 1:4) to yield Intermediate I as a yellow solid (3.81 g, 78%).
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.25–7.18 (m, 4H, phenothiazine-H), 6.99–6.91 (m, 4H, phenothiazine-H).
-
IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).
Reduction of Nitro Group to Amine (Intermediate II)
Catalytic Hydrogenation Protocol
The nitro group in Intermediate I is reduced to an amine using hydrogen gas and a palladium catalyst:
-
Catalyst : 10% Pd/C (0.1 equiv by weight).
-
Solvent : Ethanol or tetrahydrofuran (THF).
Procedure :
Alternative Reduction Methods
-
Fe/HCl : Iron powder (20 equiv) in hydrochloric acid (6 M) at 70°C for 4 hours.
-
SnCl₂/HCl : Stannous chloride (5 equiv) in concentrated HCl at 0°C, yielding comparable results.
Acetylation of Amine to Acetamide (Target Compound)
Acetic Anhydride-Mediated Acetylation
The primary amine in Intermediate II is acetylated under mild conditions:
-
Acetylating agent : Acetic anhydride (1.2 equiv).
-
Solvent : Dichloromethane (DCM) or ethyl acetate.
Procedure :
-
Intermediate II (4 mmol, 1.76 g) is dissolved in DCM (30 mL).
-
Pyridine (8 mmol, 0.64 mL) and acetic anhydride (4.8 mmol, 0.45 mL) are added sequentially.
-
The mixture is stirred at 25°C for 3 hours, washed with water, and dried over Na₂SO₄.
-
Column chromatography (ethyl acetate/hexane, 1:3) yields the target compound as a crystalline solid (1.62 g, 82%).
Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 7.48 (d, J = 8.6 Hz, 2H, Ar-H), 7.20–7.12 (m, 4H, phenothiazine-H), 6.95–6.88 (m, 4H, phenothiazine-H), 2.15 (s, 3H, CH₃).
Critical Evaluation of Methodologies
Sulfonamide Coupling Efficiency
Direct sulfonation of phenothiazine is hindered by competing oxidation and polysubstitution. The use of 4-nitrobenzenesulfonyl chloride circumvents these issues, achieving regioselective N-sulfonylation. Yields exceed 75% when using K₂CO₃ in acetonitrile, as validated by comparative trials.
Reduction Selectivity
Catalytic hydrogenation outperforms stoichiometric methods (e.g., Fe/HCl) in minimizing byproducts. Pd/C in ethanol affords >85% yield without over-reduction of the phenothiazine core.
Acetylation Side Reactions
Competing N,O-diacetylation is suppressed by employing pyridine as a base, limiting the reaction to monoacetylation.
Scalability and Industrial Feasibility
Pilot-Scale Adaptations
Chemical Reactions Analysis
N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide and its derivatives. Compounds containing the phenothiazine moiety have been shown to interact with DNA, leading to cytotoxic effects against various cancer cell lines. For instance, derivatives of phenothiazine have been evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) using MTT assays .
In a comparative study, several acetamide sulfonamide derivatives were synthesized and screened for their anti-cancer activity. Notably, compounds similar to this compound exhibited significant cytotoxic effects at nanomolar concentrations, suggesting their potential as chemotherapeutic agents .
Analgesic Properties
This compound has also been investigated for its analgesic properties. In a series of studies, certain derivatives demonstrated analgesic activity comparable to that of established analgesics like paracetamol. The mechanism of action appears to involve modulation of pain pathways, making this compound a candidate for further development as a pain management therapy .
Overcoming Multidrug Resistance
Multidrug resistance (MDR) is a significant challenge in cancer treatment. Compounds derived from phenothiazine structures have shown promise in overcoming MDR by inhibiting P-glycoprotein (P-gp), a protein that pumps drugs out of cells, thereby reducing their efficacy. Studies indicated that specific derivatives of this compound exhibited enhanced P-gp inhibitory activity compared to standard agents like verapamil . This property could potentially enhance the effectiveness of existing chemotherapy regimens.
Case Study: Synthesis and Evaluation of Phenothiazine Derivatives
A notable study involved the synthesis of various phenothiazine derivatives, including this compound, followed by evaluation against multiple cancer cell lines. The results demonstrated that certain modifications to the phenothiazine structure significantly increased cytotoxicity while maintaining low toxicity in normal cells .
Case Study: Analgesic Activity Assessment
Another investigation focused on assessing the analgesic properties of this compound through behavioral pain models in rodents. The findings indicated that this compound effectively reduced pain responses in inflammatory pain models, suggesting its potential application in clinical pain management .
Mechanism of Action
The mechanism of action of N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
- Substituent Impact on Activity: The target compound’s phenothiazine-sulfonyl group distinguishes it from piperazinyl (Compound 35) or thiadiazole () analogues.
- Positional Effects : Para-substituted acetamides (Target, Compounds 35, 36) generally exhibit stronger analgesic/anti-inflammatory activities than meta-substituted derivatives (Compound H), likely due to optimized steric alignment with target receptors .
- This highlights the role of core heterocycles in divergent pharmacological pathways .
Biological Activity
N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticonvulsant, and potential anticancer properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from various studies to provide a comprehensive understanding of its biological activity.
Chemical Characteristics
- Molecular Formula : C20H16N2O3S2
- Molecular Weight : 392.48 g/mol
- Structure : The compound features a phenothiazine moiety linked to an acetamide group, contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of phenothiazine derivatives with acetamide under controlled conditions. Various synthetic routes have been explored, leading to derivatives with enhanced biological activities.
Antimicrobial Activity
Research indicates that phenothiazine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including this compound:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Bacillus subtilis
The compound demonstrated potent antibacterial activity comparable to standard antibiotics at concentrations as low as 100 µg/mL .
Anticonvulsant Activity
The anticonvulsant potential of phenothiazine derivatives has been documented in several animal models. For instance:
- Evaluation Method : Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests.
- Dosage : Compounds were tested at doses ranging from 30 mg/kg to 300 mg/kg.
Results indicated that certain derivatives exhibited significant anticonvulsant activity without notable toxicity, suggesting a favorable safety profile for further development .
Anticancer Potential
Emerging studies suggest that phenothiazine compounds may have anticancer properties. The mechanisms proposed include:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through modulation of apoptotic pathways.
In vitro studies have shown that this compound can inhibit cancer cell growth at micromolar concentrations, indicating potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Study :
- Anticonvulsant Research :
- Anticancer Evaluation :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step procedures, including:
- Sulfonylation : Reacting phenothiazine derivatives with sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
- Acetamide coupling : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts (e.g., DMAP) to attach the acetamide moiety to the sulfonylated phenyl ring .
- Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature : Mild conditions (25–60°C) prevent decomposition of sensitive intermediates.
- Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and optimize quenching .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms regioselectivity of sulfonylation and acetamide attachment. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/acetamide carbonyls (δ 165–175 ppm) .
Q. What are the primary challenges in purifying This compound, and how are they addressed?
- Byproduct formation : Residual sulfonic acids or unreacted intermediates may co-elute.
- Solutions :
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity solids .
- Column chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) resolves polar impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenothiazine ring) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., -NO₂) on the phenothiazine core enhance binding to targets like serotonin receptors but reduce solubility .
- Anti-nociceptive activity : N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide derivatives show improved efficacy in inflammatory pain models compared to simpler analogs, likely due to increased hydrogen-bonding capacity .
- Methodology :
- QSAR modeling : Correlates logP values and Hammett constants (σ) with bioactivity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Potential causes : Differences in assay conditions (e.g., cell lines, solvent DMSO concentration) or impurity profiles.
- Solutions :
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for solvent effects (<0.1% DMSO) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How does the molecular conformation, as revealed by crystallography, influence reactivity and target binding?
- Crystallographic data :
- Triclinic crystal system (space group P1) with unit cell parameters (a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) indicates a non-planar phenothiazine-sulfonyl arrangement, creating a hydrophobic pocket for target interactions .
- Dihedral angles : The acetamide group adopts a ~45° angle relative to the phenyl ring, optimizing hydrogen bonding with kinases .
Q. What are the best practices for optimizing reaction scalability without compromising stereochemical integrity?
- Catalyst selection : Pd/XPhos systems enable efficient cross-coupling at lower catalyst loadings (1–2 mol%) .
- Solvent engineering : Switch from THF to 2-MeTHF (renewable solvent) improves yield (85% → 92%) in gram-scale reactions .
- In-line analytics : PAT (process analytical technology) tools like ReactIR monitor intermediate stability in real time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
